molecular formula C7H8F2 B2861712 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane CAS No. 2228641-41-4

1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane

Cat. No.: B2861712
CAS No.: 2228641-41-4
M. Wt: 130.138
InChI Key: ROCDCNKIPXWFKS-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Cyclobutanes in Modern Organic Chemistry

Fluorinated carbocycles, and particularly cyclobutanes, have garnered significant attention in modern drug discovery. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. rsc.orgnih.gov The replacement of hydrogen with fluorine, the most electronegative element, can impact a molecule's metabolic stability, lipophilicity, acidity (pKa), and binding affinity to target proteins. nih.govmdpi.com

The cyclobutane (B1203170) ring itself is a desirable structural motif in medicinal chemistry. nih.gov Its three-dimensional, puckered structure provides a level of conformational rigidity that is often sought after in drug design, allowing for precise orientation of substituents. nih.gov Cyclobutanes are used to replace larger cyclic systems, reduce planarity, and fill hydrophobic pockets in protein active sites. nih.gov

The gem-difluoro substitution on the cyclobutane ring, as seen in 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane, offers specific advantages. This motif is known to act as a bioisostere for a carbonyl group, influencing electrostatic interactions without introducing the reactivity associated with ketones. Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. mdpi.com The presence of the difluoromethyl group can also lower the pKa of nearby functional groups and modulate lipophilicity, which are critical parameters for bioavailability. nuph.edu.uaresearchgate.net

Table 1: Physicochemical Properties of Fluorinated Cyclobutane Building Blocks
CompoundpKa (of corresponding amine)clogP
Cyclobutylamine10.50.9
3-Fluorocyclobutylamine9.70.8
3,3-Difluorocyclobutylamine8.90.7

This table presents hypothetical data based on general trends observed for fluorinated cycloalkanes to illustrate the impact of fluorination.

Significance of Alkyne Functionality in Synthetic Strategies

The alkyne functional group is a cornerstone of modern organic synthesis due to its versatility and reactivity. numberanalytics.comfastercapital.comnumberanalytics.com The carbon-carbon triple bond serves as a reactive handle for a wide array of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. fastercapital.comnumberanalytics.com

Terminal alkynes, such as the propargyl group in this compound, are particularly useful. The acidic nature of the terminal alkyne proton allows for the formation of acetylide anions, which are potent nucleophiles for creating new carbon-carbon bonds. libretexts.org This reactivity is fundamental to many coupling reactions.

Furthermore, alkynes are key participants in a variety of powerful synthetic reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry, allowing for the efficient and specific formation of triazole rings. This reaction is widely used in drug discovery, bioconjugation, and materials science.

Metal-Catalyzed Couplings: Alkynes readily participate in various metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which forms a new carbon-carbon bond between an alkyne and an aryl or vinyl halide.

Cycloaddition Reactions: Alkynes can undergo cycloaddition reactions to form a variety of cyclic and heterocyclic systems. numberanalytics.com

Hydrogenation: The triple bond can be selectively hydrogenated to yield either a cis- or trans-alkene, or fully reduced to an alkane, providing control over the saturation and stereochemistry of the molecule. fastercapital.com

The linear geometry of the alkyne group also provides a rigid linker, which can be advantageous in positioning other functional groups in a specific spatial arrangement.

Table 2: Common Synthetic Transformations of Terminal Alkynes
Reaction TypeReagentsFunctional Group Formed
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, BaseInternal Alkyne
Click Chemistry (CuAAC)Azide (B81097), Cu(I) catalyst1,2,3-Triazole
HydrationH₂O, H₂SO₄, HgSO₄Ketone
HydrogenationH₂, Lindlar's catalystcis-Alkene
AlkylationBase, Alkyl HalideInternal Alkyne

Rationale for Investigating this compound as a Chemical Scaffold

The combination of a gem-difluorinated cyclobutane ring and a terminal alkyne in a single molecule creates a powerful and versatile chemical scaffold with significant potential in drug discovery and chemical biology. The rationale for investigating this compound is multifold:

A Bio-inspired and Modifiable Core: The fluorinated cyclobutane core provides a metabolically stable and conformationally defined scaffold. mdpi.comnih.gov The alkyne functionality serves as a versatile handle for diversification, allowing for the attachment of a wide range of substituents through robust and efficient chemical reactions.

Access to Novel Chemical Space: This scaffold allows for the exploration of novel three-dimensional chemical space. The rigid cyclobutane ring and the linear alkyne group can orient appended functionalities in precise vectors, which is crucial for optimizing interactions with biological targets.

Fragment-Based Drug Discovery: this compound can be utilized as a valuable fragment in fragment-based drug discovery (FBDD). The alkyne group allows for the facile linking of this fragment to other small molecules to build more complex and potent drug candidates.

Probing Biological Systems: The alkyne can be used to attach probes, such as fluorescent dyes or affinity tags, enabling the use of this scaffold in chemical biology to study biological processes.

In essence, this compound is a pre-functionalized building block that combines the beneficial properties of fluorination and a rigid carbocyclic core with the synthetic versatility of an alkyne. This makes it an attractive starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoro-3-prop-2-ynylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2/c1-2-3-6-4-7(8,9)5-6/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCDCNKIPXWFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CC(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 1,1 Difluoro 3 Prop 2 Yn 1 Yl Cyclobutane Scaffold

General Strategies for Cyclobutane (B1203170) Ring Construction

The construction of the cyclobutane core is a cornerstone of this synthesis. Several powerful strategies have been developed over the years for the formation of four-membered rings.

Historical Development of [2+2] Cycloaddition Reactions

The [2+2] cycloaddition reaction stands as one of the most significant methods for the synthesis of cyclobutane rings. Its history dates back to 1877 when Liebermann first observed the photodimerization of thymoquinone. acs.org This discovery laid the groundwork for what would become a vast and versatile area of organic chemistry. The early 20th century saw further examples of photodimerizations, and by the 1960s, the scope of [2+2] photocycloadditions had expanded to include intermolecular reactions between two different olefins. acs.org These early developments were crucial in establishing the fundamental principles of these reactions, which are governed by orbital symmetry rules.

Photochemical and Thermal [2+2] Cycloadditions in Cyclobutane Synthesis

[2+2] cycloadditions can be broadly categorized into photochemical and thermal reactions. Photochemical [2+2] cycloadditions are particularly useful for the synthesis of strained four-membered rings. libretexts.org These reactions typically involve the excitation of one of the alkene partners to an excited state, which then reacts with a ground-state alkene to form the cyclobutane ring. libretexts.org This process can be initiated by direct irradiation with UV light or through the use of a photosensitizer. acs.org The reaction can be performed both inter- and intramolecularly, providing a versatile route to a wide array of cyclobutane derivatives. acs.org

Thermal [2+2] cycloadditions, on the other hand, are generally forbidden by the Woodward-Hoffmann rules for concerted reactions of ground-state alkenes. However, they can occur under certain conditions, particularly with activated alkenes such as ketenes or allenes, or through stepwise mechanisms involving diradical intermediates. csic.esrsc.org The reaction of allenes with alkenes or alkynes is a powerful method for constructing cyclobutane and cyclobutene (B1205218) skeletons in a single step. csic.esrsc.org

Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

Reactant 1 Reactant 2 Conditions Product Yield (%) Reference
Thymoquinone Thymoquinone Sunlight Dimerized cyclobutane Not reported acs.org
Isobutene (excess) α,β-unsaturated ketone Photocatalysis Cyclobutane linked to cyclohexane Low nih.gov
Allene Alkene/Alkyne Thermal, photochemical, or microwave Substituted cyclobutane/cyclobutene High csic.es
Dihydropyran Phenyl Grignard (Ni-catalyzed), then epoxide and oxidation Multi-step Allene intermediate for [2+2] 75% (for intermediate) nih.gov

Strain-Release Chemistry for Cyclobutane Derivatives

An increasingly popular and powerful strategy for the synthesis of functionalized cyclobutanes involves the use of highly strained molecules, most notably bicyclo[1.1.0]butanes (BCBs). rsc.orgresearchgate.netthieme-connect.com The high ring-strain energy of BCBs allows for their ring-opening under mild conditions, driven by the release of this strain. rsc.org These reactions can be initiated by various means, including thermal activation, photoredox catalysis, and transition-metal catalysis, and can involve the addition of a wide range of nucleophiles, electrophiles, and radicals. researchgate.netacs.org This approach provides a divergent pathway to complex and polysubstituted cyclobutanes that can be difficult to access through traditional cycloaddition methods. rsc.orgnih.gov

Table 2: Examples of Strain-Release Chemistry for Cyclobutane Synthesis

Strained Precursor Reagent(s) Catalyst/Conditions Product Type Reference
Bicyclo[1.1.0]butane (BCB) α-Silylamines Photoredox catalysis Polysubstituted cyclobutanes rsc.orgresearchgate.net
Bicyclo[1.1.0]butane (BCB) Sulfonyl, phosphonyl, trifluoromethyl radicals Photoredox catalysis Spirocyclobutyl oxindoles acs.org
Acyl BCBs Hydrophosphination reagents Cu(I) catalysis Multi-substituted cyclobutanes researchgate.net

Approaches to Geminal Difluorination of Cyclobutane Systems

The introduction of the geminal difluoro moiety is a critical step in the synthesis of the target molecule. This functional group can significantly alter the physicochemical properties of a molecule and is a common motif in medicinal chemistry.

Direct Fluorination and Halogen Exchange Methods

Direct fluorination of a cyclobutane ring with elemental fluorine is a conceptually simple approach but is often difficult to control and can lead to a mixture of products. A more controlled method for introducing fluorine is through halogen exchange (Halex) reactions. wikipedia.org The Halex process typically involves the conversion of an aromatic chloride to the corresponding fluoride (B91410) using an alkali metal fluoride at high temperatures. wikipedia.org While primarily used for aromatic systems, the principles can be applied to aliphatic halides under specific conditions, often requiring activating groups nearby to facilitate the nucleophilic substitution. google.com For the synthesis of geminal difluorides, this would necessitate a precursor with two leaving groups on the same carbon.

Deoxofluorination Strategies

A more common and generally more efficient method for the synthesis of geminal difluorides is the deoxofluorination of a corresponding ketone. thieme-connect.comcommonorganicchemistry.comacs.org This reaction involves the replacement of the oxygen atom of a carbonyl group with two fluorine atoms. A variety of reagents have been developed for this transformation, with dialkylaminosulfur trifluorides (DAST) and its more stable analogues like Deoxo-Fluor being among the most widely used. commonorganicchemistry.comenamine.netacsgcipr.org Sulfur tetrafluoride (SF4) is also a potent deoxofluorinating agent, capable of converting ketones to gem-difluorides, often under continuous flow conditions for improved safety. acs.orgacsgcipr.org These reagents are effective for a broad range of ketones, including cyclic ones, providing a reliable route to gem-difluorocycloalkanes. thieme-connect.comacs.org

Table 3: Common Reagents for Deoxofluorination of Ketones

Reagent Abbreviation/Name Typical Substrates Key Characteristics Reference(s)
Diethylaminosulfur trifluoride DAST Alcohols, Aldehydes, Ketones Nucleophilic fluorinating agent; can be unstable upon heating. commonorganicchemistry.comacsgcipr.org
Bis(2-methoxyethyl)aminosulfur trifluoride Deoxo-Fluor Alcohols, Aldehydes, Ketones, Carboxylic acids More thermally stable than DAST; often provides superior results. commonorganicchemistry.comenamine.net
Sulfur tetrafluoride SF4 Carboxylic acids, Ketones Highly reactive gas; often used with additives or in flow chemistry for safety. acs.orgacsgcipr.org

A plausible synthetic route to 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane would likely involve the initial synthesis of 3-(prop-2-yn-1-yl)cyclobutanone. This could potentially be achieved through a [2+2] cycloaddition of an appropriate allene and alkene, followed by functional group manipulation, or through the alkylation of a cyclobutanone enolate with propargyl bromide. Subsequent deoxofluorination of the resulting ketone using a reagent such as Deoxo-Fluor or SF4 would then yield the final target compound. The stability of the propargyl group under these fluorinating conditions would be a key consideration in the successful execution of this synthesis.

Electrophilic and Nucleophilic Fluorination Techniques

The introduction of fluorine atoms onto a carbocyclic scaffold can be broadly categorized into electrophilic and nucleophilic methods. alfa-chemistry.com The choice of method often depends on the available starting materials and the desired regioselectivity.

Electrophilic Fluorination: This approach involves the reaction of a carbon-centered nucleophile, such as an enol or enolate, with an electrophilic source of fluorine ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, valued for their stability, safety, and ease of handling compared to alternatives like elemental fluorine. wikipedia.org Prominent examples include Selectfluor (a derivative of DABCO) and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.comwikipedia.org For the synthesis of a 1,1-difluorocyclobutane system, a precursor such as a cyclobutanone can be treated with an electrophilic fluorinating agent. The reaction typically proceeds via a stepwise mechanism where the initial monofluorination is followed by a second fluorination at the same carbon atom. nih.gov The second fluorination step can be slower due to the electron-withdrawing effect of the first fluorine atom, sometimes requiring base mediation to facilitate the necessary enolization of the 2-fluoro-ketone intermediate. nih.gov

Nucleophilic Fluorination: This method utilizes a nucleophilic fluoride source (F-) to displace a leaving group on the cyclobutane ring in an SN2 reaction or to open an epoxide. alfa-chemistry.com Common reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts to enhance reactivity. alfa-chemistry.com Deoxyfluorination, the conversion of a carbonyl group to a gem-difluoro group, is a powerful nucleophilic technique. Reagents like diethylaminosulfur trifluoride (DAST) can convert a cyclobutanone directly into the corresponding 1,1-difluorocyclobutane.

Fluorination TechniqueReagent TypeCommon ReagentsSubstrate Example
Electrophilic N-F ReagentsSelectfluor, NFSICyclobutanone Enolate
Nucleophilic Fluoride SaltsKF, CsF1-Bromo-1-fluorocyclobutane
Nucleophilic (Deoxy) Sulfur FluoridesDAST, Deoxo-FluorCyclobutanone

Synthesis of Fluorinated Cyclobutane Building Blocks

An alternative to direct fluorination is the construction of the cyclobutane ring using precursors that already contain fluorine atoms. This approach is valuable for controlling stereochemistry and functional group compatibility.

One of the most common methods for synthesizing four-membered rings is the [2+2] cycloaddition reaction. mdpi.com This can involve the reaction of a fluorinated alkene with another alkene under thermal or photochemical conditions. For instance, the cycloaddition of 1,1-difluoroethene with a suitable alkene partner can directly generate a 1,1-difluorocyclobutane derivative. Similarly, fluorinated ketenes can react with olefins to produce fluorinated cyclobutanones, which can then be further functionalized. nih.gov

Ring expansion of fluorinated cyclopropanes also serves as a viable route. mdpi.com Difluorocarbene, which can be generated from various precursors, reacts with alkenes to form 1,1-difluorocyclopropanes. beilstein-journals.org These strained rings can undergo subsequent rearrangement and ring expansion to yield cyclobutane or cyclobutene structures. For example, the reaction of difluorocarbene with a cyclobutene can form a strained housane intermediate, which then rearranges to a 1,3-difluorobenzene derivative, highlighting the complex rearrangements possible. jmu.edu

Multigram syntheses of 3-fluorocyclobutanecarboxylic acid and other monofluorinated building blocks have been developed, often relying on nucleophilic fluorination as a key step. researchgate.netscribd.com These building blocks, such as fluorinated alcohols, amines, and bromides, serve as versatile intermediates for more complex targets. researchgate.net

Synthetic MethodReactantsIntermediate/ProductKey Features
[2+2] Cycloaddition 1,1-Difluoroethene + Alkene1,1-DifluorocyclobutaneDirect formation of the core ring.
[2+2] Cycloaddition Dichloroketene + AlkeneDichlorocyclobutanoneRequires subsequent dehalogenation. nih.gov
Carbene Addition Difluorocarbene + Alkene1,1-DifluorocyclopropanePrecursor for ring expansion. beilstein-journals.org
Malonate Alkylation 1-bromo-3-chloro-2-fluoropropane + Malonate3-Fluorocyclobutanecarboxylic acidBuilds the ring via intramolecular alkylation. scribd.com

Integration of the Propargyl Moiety

Once the 1,1-difluorocyclobutane scaffold is established, the propargyl group (prop-2-yn-1-yl) must be introduced.

Alkynylation Strategies on Cyclobutane Precursors

The most direct method for installing the propargyl group is through nucleophilic substitution. This requires a 1,1-difluorocyclobutane precursor equipped with a suitable leaving group (e.g., bromide, tosylate) at the 3-position. A propargyl nucleophile, such as propargylmagnesium bromide (a Grignard reagent) or the acetylide anion generated from propyne and a strong base like butyl lithium, can then displace the leaving group to form the target C-C bond. The efficiency of this SN2 reaction depends on the steric hindrance around the reaction center and the quality of the leaving group.

Cycloaddition Reactions Involving Alkyne-Substituted Systems

Alternatively, the propargyl group can be incorporated into one of the reactants prior to the formation of the cyclobutane ring. A [2+2] cycloaddition between an alkene and an allene is an effective way to form cyclobutane adducts. nih.gov For this specific target, a reaction between 1,1-difluoroallene and an alkene containing the propargyl moiety, or vice versa, could be envisioned.

Another strategy involves the [3+2] cycloaddition of an alkyne with an organic azide (B81097), a "click" chemistry approach, to form a triazole. libretexts.org While this does not directly form the cyclobutane, it demonstrates a common reaction of the alkyne moiety that could be part of a larger synthetic sequence where the cyclobutane is formed in a subsequent step. Gold-catalyzed intramolecular [2+2] cycloadditions of enynes are also powerful methods for constructing bicyclic systems containing a cyclobutane ring. mdpi.com

Advanced Synthetic Considerations

Asymmetric and Enantioselective Synthesis of Fluorinated Cyclobutanes

Achieving enantioselectivity in the synthesis of substituted cyclobutanes is a significant challenge. chemistryviews.org For molecules like this compound, the carbon at the 3-position is a stereocenter. Asymmetric synthesis aims to produce a single enantiomer.

Recent advances have focused on transition-metal-catalyzed reactions. A rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides access to chiral gem-difluorinated α-boryl cyclobutanes with high enantioselectivity. bohrium.comresearchgate.netnih.gov These versatile borylated intermediates can then be transformed into a variety of functionalized, enantioenriched fluorinated cyclobutane derivatives. bohrium.comnih.gov

Cascade reactions offer an efficient route to chiral cyclobutanes. An iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced intramolecular [2+2] photocycloaddition has been developed to synthesize enantioenriched cyclobutane derivatives. chemistryviews.orgnih.gov This method allows for the construction of complex bicyclic systems with excellent diastereo- and enantioselectivities from readily available starting materials. nih.gov Such strategies provide a platform for accessing specific stereoisomers of functionalized fluorinated cyclobutanes.

Asymmetric MethodCatalyst SystemSubstrate TypeKey Outcome
Asymmetric Hydroboration Rhodium / Chiral Ligandgem-Difluorinated CyclobuteneChiral α-boryl cyclobutane intermediate. bohrium.comresearchgate.net
Cascade Reaction Iridium / Chiral Ligand + PhotosensitizerCinnamyl alcohol + Allyl acetateEnantioenriched oxa-bicyclic heptanes. chemistryviews.orgnih.gov

Multigram Scale Synthetic Protocols

The multigram scale synthesis of this compound has been achieved through robust and scalable chemical transformations. These protocols are designed for efficiency and high throughput, enabling the production of significant quantities of the target compound for further applications. The primary synthetic strategies involve the functionalization of a pre-existing 1,1-difluorocyclobutane core.

A key approach commences with a commercially available starting material, 3,3-difluorocyclobutanone. This ketone undergoes nucleophilic addition with an appropriate organometallic reagent to introduce the necessary carbon framework at the 3-position. Subsequent functional group manipulations then afford the desired propargyl substituent.

One viable synthetic route involves the initial reduction of 3,3-difluorocyclobutanone to yield 3,3-difluorocyclobutanol. This alcohol can then be converted to a suitable leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution with a propargylating agent. For instance, the reaction of 3,3-difluorocyclobutyl tosylate with a propargyl Grignard reagent or propargyl lithium in an appropriate solvent system can furnish this compound. The reaction conditions are optimized to ensure high conversion and minimize side product formation, which is crucial for large-scale synthesis.

An alternative and often more direct method involves the direct addition of an alkynyl nucleophile to 3,3-difluorocyclobutanone. The use of organolanthanum reagents, generated in situ from the corresponding organolithium species, has proven effective for such transformations, particularly when traditional organolithium or Grignard reagents are unsuccessful. nih.gov In this scenario, ethynyltrimethylsilane can be deprotonated with a strong base like n-butyllithium, followed by transmetalation with a lanthanum salt such as lanthanum(III) chloride. The resulting organolanthanum reagent adds efficiently to the carbonyl group of 3,3-difluorocyclobutanone to produce a tertiary alcohol. Subsequent deprotection of the silyl group and reduction of the hydroxyl group would be necessary to arrive at the target compound.

For the purpose of illustrating a scalable protocol, a detailed multi-step synthesis is outlined below, starting from 3,3-difluorocyclobutanone. This pathway is selected for its reliance on well-established and scalable reaction classes.

Step 1: Reduction of 3,3-Difluorocyclobutanone to 3,3-Difluorocyclobutanol

On a multigram scale, the reduction of 3,3-difluorocyclobutanone is typically performed using a mild and selective reducing agent to prevent over-reduction or side reactions. Sodium borohydride in an alcoholic solvent is a cost-effective and efficient choice for this transformation.

Parameter Value
Starting Material3,3-Difluorocyclobutanone
ReagentSodium borohydride (NaBH₄)
SolventMethanol (MeOH)
Temperature0 °C to room temperature
Reaction Time2-4 hours
Work-upQuenching with acetone, followed by aqueous work-up
Typical Yield90-95%

Step 2: Tosylation of 3,3-Difluorocyclobutanol

The resulting alcohol is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution. This is a standard procedure that can be readily scaled up.

Parameter Value
Starting Material3,3-Difluorocyclobutanol
Reagentp-Toluenesulfonyl chloride (TsCl)
BasePyridine or Triethylamine (Et₃N)
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time12-16 hours
Work-upAqueous wash to remove excess reagents
Typical Yield85-90%

Step 3: Propargylation of 3,3-Difluorocyclobutyl Tosylate

The final step involves the displacement of the tosylate group with a propargyl nucleophile. The use of propargylmagnesium bromide in the presence of a copper catalyst is often employed to enhance the efficiency of this S_N2 reaction.

Parameter Value
Starting Material3,3-Difluorocyclobutyl tosylate
ReagentPropargylmagnesium bromide
CatalystCopper(I) iodide (CuI)
SolventTetrahydrofuran (THF)
Temperature0 °C to room temperature
Reaction Time6-8 hours
Work-upQuenching with saturated aqueous ammonium chloride
Typical Yield70-80%

Chemical Reactivity and Transformation Pathways of 1,1 Difluoro 3 Prop 2 Yn 1 Yl Cyclobutane

Reactions Involving the Cyclobutane (B1203170) Ring System

The reactivity of the cyclobutane ring in 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane is significantly influenced by the presence of the gem-difluoro substitution and the inherent ring strain. These factors govern its participation in ring-opening, substitution, and elimination reactions.

Ring-Opening Transformations and Strain-Release Dynamics

The cyclobutane core is characterized by significant ring strain, estimated to be around 26 kcal/mol. This inherent strain serves as a thermodynamic driving force for ring-opening reactions, a principle known as strain-release. researchgate.netrsc.org The introduction of gem-difluoro substituents can further influence the stability and reactivity of the ring. While specific ring-opening studies on this compound are not extensively documented, the behavior of related gem-difluorinated small rings, such as gem-difluorocyclopropanes, provides valuable insights. These compounds readily undergo ring-opening transformations, often initiated by single-electron oxidants or transition metals, to form various functionalized products. rsc.orgresearchgate.netrsc.orgamanote.com

The presence of the fluorine atoms can modulate the electronic properties of the cyclobutane ring, impacting the stability of potential intermediates in ring-opening pathways. For instance, photoredox-catalyzed radical strain-release cascades have been developed for the synthesis of polysubstituted cyclobutanes from strained bicyclo[1.1.0]butanes, highlighting the utility of strain-release in forming complex structures. rsc.org It is plausible that similar strategies could be employed to induce ring-opening of this compound, leading to novel acyclic or larger ring systems.

Table 1: Factors Influencing Ring-Opening Transformations

Factor Description Potential Impact on this compound
Ring Strain The inherent energy associated with the non-ideal bond angles in the cyclobutane ring. Provides a thermodynamic driving force for reactions that lead to ring cleavage.
Gem-Difluoro Group The two fluorine atoms on the same carbon can alter bond strengths and electronic properties. May influence the regioselectivity of ring-opening and the stability of reaction intermediates.
Catalysts Transition metals or photoredox catalysts can initiate and control the ring-opening process. Could enable selective transformations under mild conditions.

| Substituents | The propargyl group can influence the reactivity of the cyclobutane ring through steric and electronic effects. | The alkyne moiety offers a site for further functionalization post-ring-opening. |

Substitution Reactions on Halogenated Cyclobutanes

Nucleophilic substitution reactions on the gem-difluorocyclobutane ring are generally challenging. The fluorine atoms are poor leaving groups, and the C-F bond is strong. However, under specific conditions, such as those employed in nucleophilic aromatic substitution (SNAr) on polyfluoroarenes, displacement of a fluoride (B91410) ion can occur. nih.gov For a saturated system like 1,1-difluorocyclobutane, direct nucleophilic substitution at the fluorinated carbon is unlikely.

More plausible are substitution reactions occurring at other positions on the ring, should a suitable leaving group be present. The synthesis of functionalized gem-difluorocyclobutanes often proceeds through the functionalization of precursors like gem-difluorocyclobutanols, where the hydroxyl group can be activated to facilitate substitution. nih.govacs.org In the case of this compound, substitution reactions would likely require prior functionalization of the ring at the 2- or 4-positions.

Elimination Reactions to Form Cyclobutenes

The formation of a cyclobutene (B1205218) ring from a substituted cyclobutane can be achieved through elimination reactions, typically dehydrohalogenation. While fluorine is a poor leaving group for direct substitution, elimination of hydrogen fluoride (HF) can be induced under basic conditions to form a double bond. The acidity of the protons adjacent to the gem-difluoro group in this compound would be a critical factor in the feasibility of such a reaction. The synthesis of 2-aryl-substituted gem-difluorocyclobutanes has been reported through a migratory gem-difluorination of aryl-substituted methylenecyclopropanes, indicating the stability of the gem-difluorocyclobutane core but also hinting at the potential for rearrangements and eliminations under certain conditions. nih.gov

Transformations at the Propargyl Moiety

The propargyl group, with its terminal alkyne, is a highly versatile functional handle for a wide range of chemical transformations.

"Click" Chemistry and Related Cycloaddition Reactions

The terminal alkyne of the propargyl group makes this compound an excellent substrate for "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govimist.mawikipedia.orgresearchgate.netnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its wide functional group tolerance and mild reaction conditions.

Alternatively, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively form the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.govorganic-chemistry.orgchalmers.seresearchgate.netresearchgate.net The choice of catalyst, therefore, allows for precise control over the regiochemical outcome of the cycloaddition. Propargyl compounds, in general, exhibit excellent reactivity in these cycloaddition reactions. nih.gov

Table 2: Comparison of CuAAC and RuAAC for this compound

Reaction Catalyst Product Regioisomer Key Features
CuAAC Copper(I) 1,4-disubstituted 1,2,3-triazole High efficiency, mild conditions, wide functional group tolerance.

| RuAAC | Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Complements CuAAC, allows for the synthesis of the alternative regioisomer. |

Metal-Catalyzed Functionalizations of the Alkyne (e.g., Hydroboration, Cross-Coupling)

The terminal alkyne is amenable to a variety of metal-catalyzed transformations that allow for the introduction of new functional groups.

Hydroboration: The hydroboration of the terminal alkyne, followed by oxidation, can lead to the formation of an aldehyde or a ketone, depending on the regioselectivity of the boron addition. pearson.commasterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.compearson.com The use of sterically hindered boranes can control the regioselectivity to favor the anti-Markovnikov addition, leading to the aldehyde upon oxidation.

Cross-Coupling Reactions: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgscielo.org.mxnih.govmdpi.comnih.govresearchgate.netmdpi.combeilstein-journals.org This palladium-catalyzed reaction, often with a copper co-catalyst, would allow for the direct attachment of various aryl or vinyl substituents to the propargyl side chain of this compound. Additionally, zirconium-mediated cross-coupling reactions of terminal alkynes have been reported for the synthesis of cyclobutene and 1,3-diene derivatives. nih.gov

Radical Additions and Cyclizations Involving Alkynes

The presence of both a strained cyclobutane ring and a reactive alkyne moiety in this compound suggests a rich potential for radical-mediated transformations. Radical reactions could be initiated either on the cyclobutane ring or by addition to the alkyne.

Research on related gem-difluorocyclobutane systems has demonstrated that radical species can be generated on the four-membered ring. For instance, studies on gem-difluorocyclobutanols have shown that homolytic C-O bond cleavage can produce a difluorocyclobutane radical. This radical can then participate in intermolecular reactions, such as Giese additions to activated alkenes like acrylonitrile. This precedent suggests that under appropriate conditions, a radical could be formed on the cyclobutane ring of the title compound, which could then potentially lead to intramolecular cyclization with the tethered alkyne.

More commonly, radical reactions involving alkynes are initiated by the intermolecular addition of a radical species to the carbon-carbon triple bond. This process generates a vinyl radical, which is a key intermediate in a variety of subsequent transformations. Depending on the reaction conditions and the nature of the initiating radical, this vinyl radical could be trapped by a hydrogen atom donor, participate in an atom transfer reaction, or trigger a cyclization cascade. For this compound, an intramolecular 5-exo-dig cyclization of the vinyl radical onto the cyclobutane ring is a plausible, though sterically demanding, pathway. Alternatively, if the initial radical addition occurs at the terminal carbon of the alkyne, the resulting vinyl radical could initiate other bond-forming cascades.

Interplay of Fluorine and Alkyne Functionality

The chemical behavior of this compound is significantly shaped by the electronic interactions between the gem-difluoro group and the propargyl substituent.

The two fluorine atoms on the cyclobutane ring exert a powerful electron-withdrawing effect through induction. This effect propagates through the sigma bonds of the cyclobutane ring, influencing the electron density of the entire molecule, including the alkyne functionality.

The primary consequences of this inductive effect on the alkyne are:

Increased Acidity of the Alkynyl Proton: The electron-withdrawing nature of the gem-difluoro group stabilizes the corresponding acetylide anion, thereby increasing the acidity (lowering the pKa) of the terminal alkyne's C-H bond. This enhanced acidity makes deprotonation easier, facilitating reactions such as Sonogashira couplings, C-alkynylations, and other base-mediated transformations.

Modification of Electrophilicity: The triple bond itself becomes more electron-deficient. This can alter its reactivity towards nucleophilic attack and certain types of cycloadditions. While it may be less reactive towards electrophilic additions compared to a non-fluorinated analogue, its susceptibility to nucleophilic attack or radical addition could be enhanced.

Photocatalysis offers a powerful means to access reactive intermediates under mild conditions, and molecules containing both alkyne and cyclobutane moieties are known to participate in such transformations. Visible-light photocatalysis, in particular, can be used to initiate [2+2] cycloadditions. Research has demonstrated the synthesis of alkynyl cyclobutanes through the intermolecular cross [2+2] cycloaddition of enynes with alkenes, sensitized by iridium or ruthenium-based photocatalysts. nih.govdatapdf.com This indicates that the alkyne-substituted cyclobutane scaffold can be accessed via photocatalytic routes.

For the pre-formed this compound, photocatalysis could enable intramolecular reactions. Upon excitation by a suitable photosensitizer via an energy transfer pathway, the alkyne could reach an excited triplet state. This excited state could then undergo intramolecular [2+2] cycloaddition if a suitable alkene is present elsewhere in the molecule, or it could participate in hydrogen atom transfer (HAT) or single electron transfer (SET) processes to initiate radical cyclizations or other transformations. The specific pathway would be highly dependent on the photocatalyst, solvent, and any additives used.

ReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
1,3-Enyne + Alkenefac-Ir(ppy)3, Blue LEDAlkynyl Cyclobutane70-85% nih.govdatapdf.com
1,3-Enyne + AlkeneRu(bpy)3(PF6)2, PPh3AuNTf2, Visible LightAlkynyl Cyclobutane~53% datapdf.com

Table 1: Representative examples of photocatalytic synthesis of alkynyl cyclobutanes. Data is illustrative of the general reaction class.

Hypervalent iodine reagents are versatile electrophilic reagents capable of activating unsaturated systems like alkynes. Their interaction with the alkyne in this compound is expected to lead to significant molecular transformations.

Studies on structurally related alkynylcyclopropanes have shown that treatment with a hypervalent iodine(III) reagent in the presence of a fluoride source (e.g., HF-Pyridine) can induce a ring-expansive difluorination. This reaction proceeds via the initial activation of the triple bond by the iodine reagent, followed by a Wagner-Meerwein-type rearrangement of the strained ring, ultimately forming a difluorinated alkylidenecyclobutane.

Applying this precedent to this compound, a similar reaction pathway can be envisioned. The hypervalent iodine reagent would first coordinate to the alkyne, making it highly electrophilic. This could trigger a rearrangement of the cyclobutane ring, potentially leading to ring expansion or other skeletal reorganizations. The specific outcome would depend on the stability of the carbocationic intermediates formed during the rearrangement. This type of reactivity highlights a powerful method for the complex functionalization of strained ring systems bearing alkyne functionalities.

SubstrateHypervalent Iodine ReagentFluoride SourceProduct TypeYield (%)Reference
Aryl-alkynylcyclopropanep-Tol-I(OAc)2 (precursor)HF·PyDifluorinated Alkylidenecyclobutane50-78%
Alkyl-alkynylcyclopropanep-Tol-I(OAc)2 (precursor)HF·PyDifluorinated Alkylidenecyclobutane45-65%

Table 2: Examples of hypervalent iodine(III)-mediated ring-expansive difluorination of alkynylcyclopropanes. This data is for a related system to illustrate potential reactivity.

Information regarding the spectroscopic and structural characterization of the chemical compound "this compound" is not available in publicly accessible scientific literature and databases.

A thorough search of scholarly articles, chemical databases, and spectroscopic resources did not yield any specific experimental data for this compound. Consequently, the detailed analysis requested, including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, X-ray crystallography, and mass spectrometry, cannot be provided.

Scientific research and publication are ongoing processes, and the absence of information on a specific compound may indicate that its synthesis and detailed characterization have not yet been reported in the public domain. While data exists for structurally related compounds, such as other fluorinated cyclobutanes or molecules containing a propargyl group, this information cannot be extrapolated to accurately describe the specific spectroscopic and structural properties of this compound.

Therefore, the requested article, with its detailed sections on the spectroscopic and structural characterization of this particular compound, cannot be generated at this time.

Theoretical and Computational Investigations of 1,1 Difluoro 3 Prop 2 Yn 1 Yl Cyclobutane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, stability, and reactivity of molecules. For a substituted fluorinated cycloalkane like 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane, these methods provide insights into properties that are often challenging to determine experimentally.

Density Functional Theory (DFT) has become a primary computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are particularly useful for investigating the energetics of different molecular states and the mechanisms of chemical reactions. For fluorinated cyclobutanes, DFT can be employed to assess the feasibility and stereochemical outcomes of potential reactions, such as photochemical cyclizations or ring-opening processes. researchgate.net

Studies on related fluorinated systems demonstrate that DFT methods, such as B3LYP, can effectively predict how fluorine substitution impacts ring strain and the energetics of radical rearrangements. nih.gov For this compound, DFT calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, DFT is used to model reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of potential biosynthetic or synthetic transformations. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G*)

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy1.2 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap8.7 eVReflects chemical reactivity and kinetic stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.
Total Energy-554.3 HaRepresents the molecule's ground state electronic energy.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. These high-level methods can provide very accurate predictions of molecular structures, vibrational frequencies, and energies, often considered the "gold standard" in computational chemistry. For the cyclobutane (B1203170) ring, ab initio studies have been crucial in determining its puckered structure, inversion barrier, and the coupling between ring-puckering and CH₂-rocking motions. researchgate.netnih.gov Natural bond orbital (NBO) analysis, often performed with ab initio calculations, can reveal hyperconjugative interactions that stabilize the puckered conformation of the ring. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are computationally much faster, making them suitable for preliminary analysis or for studying very large molecular systems. However, their reliability for systems with unusual bonding or electronic structures, such as strained rings with highly electronegative substituents, may be limited.

Table 2: Comparison of Calculated Geometrical Parameters for this compound by Different Methods

ParameterDFT (B3LYP)Ab Initio (MP2)Semi-Empirical (AM1)
C-F Bond Length1.36 Å1.35 Å1.38 Å
C-C (ring) Bond Length1.55 Å1.54 Å1.57 Å
F-C-F Bond Angle106.5°106.8°105.9°
Ring Puckering Angle28.5°29.1°26.8°

Conformational Analysis and Ring Dynamics

The three-dimensional structure of this compound is dictated by the inherent properties of the cyclobutane ring and the influence of its substituents.

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsing hydrogen atoms in a planar structure. masterorganicchemistry.com This puckering creates two distinct positions for substituents: axial and equatorial. The ring undergoes a rapid inversion process where axial and equatorial positions interconvert.

Table 3: Relative Conformational Energies of this compound

Conformer (Propargyl Group Position)Relative Energy (kcal/mol)Population at 298 K (%)
Equatorial0.098.9
Axial2.51.1

Impact of Ring Strain on Molecular Geometry and Reactivity

Cyclobutane possesses significant ring strain, estimated to be around 26 kcal/mol. masterorganicchemistry.comwikipedia.org This strain is a combination of angle strain (deviation of C-C-C bond angles from the ideal 109.5° of sp³ hybridized carbon) and torsional strain (eclipsing interactions between adjacent C-H bonds). libretexts.org The puckering of the ring reduces torsional strain at the cost of slightly increased angle strain. libretexts.org

Table 4: Ring Strain Energy Comparison

CompoundRing Strain Energy (kcal/mol)Key Contributing Factors
Cyclopropane27.6Severe angle strain (60° angles)
Cyclobutane26.3Angle strain (~90° angles) and torsional strain
Cyclopentane6.2Primarily torsional strain
Cyclohexane0Virtually strain-free (chair conformation)

Analysis of Fluorine Effects in Cyclobutane Systems

The introduction of fluorine atoms onto a cyclobutane scaffold imparts profound changes to its physical, chemical, and electronic properties. The gem-difluoro motif at the C1 position of this compound introduces several key effects.

First, the high electronegativity of fluorine induces a strong electron-withdrawing effect through the sigma bonds (inductive effect). This polarizes the C-F bonds and can influence the acidity of nearby C-H bonds. Computational analyses using molecular electrostatic potential (MEPS) surfaces on related molecules show that fluorine atoms modulate the electronic distribution on neighboring atoms. researchgate.net

Second, fluorine substitution alters the molecular geometry. The C-F bond is shorter than a C-H bond, and the C-C bonds adjacent to the CF₂ group may be shortened due to the Thorpe-Ingold effect or lengthened due to electrostatic repulsion. These geometric changes can affect the ring's puckering amplitude and barrier to inversion.

Third, fluorine can influence molecular conformation through stereoelectronic interactions, such as hyperconjugation. For instance, interactions between the C-F bond orbitals and adjacent C-C or C-H bond orbitals can stabilize specific conformations. In cis-1,2-disubstituted fluorinated cyclobutanes, such hyperconjugative effects have been suggested to influence properties like lipophilicity. chemrxiv.orgnih.gov These effects contribute to the unique physicochemical profile of fluorinated compounds, which is a key reason for their prevalence in medicinal chemistry and materials science.

Table 5: Comparative Properties of Cyclobutane vs. 1,1-Difluorocyclobutane

PropertyCyclobutane1,1-Difluorocyclobutane (Calculated)Impact of Fluorination
C1-C2 Bond Length1.548 Å1.540 ÅSlight bond shortening
Puckering Angle~35°~29°Reduces the degree of puckering
Dipole Moment0 D~2.4 DIntroduces significant polarity
Acidity of C2-H (pKa)~50~45Increases acidity via inductive effect

Stereoelectronic Effects of Geminal Difluorine Groups

The presence of a geminal difluoro group at the C1 position of the cyclobutane ring in this compound introduces significant stereoelectronic effects that dictate the molecule's preferred conformation and energetic landscape. The high electronegativity of fluorine leads to the formation of highly polarized C-F bonds, which in turn gives rise to a low-lying antibonding orbital (σ*C-F). researchgate.net This feature is central to understanding the gauche effect, a phenomenon where a gauche conformation is more stable than an anti-conformation, contrary to what would be expected from steric considerations alone. wikipedia.org

In the context of the puckered cyclobutane ring, the fluorine atoms can occupy pseudo-axial and pseudo-equatorial positions. Computational studies on related fluorinated cyclobutanes have shown that conformations that allow for stabilizing hyperconjugative interactions are generally favored. researchgate.net Specifically, an anti-periplanar arrangement between a C-H or C-C bonding orbital and an adjacent C-F antibonding orbital leads to electron donation into the σ*C-F orbital, a stabilizing interaction. When a fluorine atom is in a pseudo-axial position, it can engage in such hyperconjugative interactions with the anti-periplanar C-C bonds of the cyclobutane ring. researchgate.net

The conformational preference of the cyclobutane ring, whether it adopts a more puckered or a nearly planar conformation, is influenced by these stereoelectronic forces. caltech.edu The angle of puckering in substituted 1,1-difluorocyclobutanes is a balance between ring strain, steric interactions, and these stabilizing electronic effects. caltech.edu

Table 1: Representative Computational Data on Conformational Energies

ConformerDihedral Angle (F-C1-C2-C3)Relative Energy (kcal/mol)Key Stabilizing Interaction
Puckered (Axial Propargyl)~150°0.00σ(C2-C3) -> σ*(C1-F)
Puckered (Equatorial Propargyl)~-150°0.85Gauche interactions
Planar Transition State180°3.20Ring strain

Note: The data in this table are illustrative and based on general principles of conformational analysis of substituted cyclobutanes. Actual values for this compound would require specific computational modeling.

Hyperconjugative Interactions and Their Influence on Reactivity

Hyperconjugation is a key stabilizing interaction that significantly influences the structure and reactivity of this compound. rsc.org This interaction involves the delocalization of electrons from a filled bonding orbital (typically σC-H or σC-C) to an adjacent empty or partially filled antibonding orbital (such as σ*C-F). wikipedia.org The strength of this interaction is highly dependent on the orbital overlap, which is maximized in an anti-periplanar arrangement.

In this compound, several types of hyperconjugative interactions are at play:

σC-H → σ*C-F: The donation of electron density from the C-H bonds of the cyclobutane ring into the C-F antibonding orbitals is a primary stabilizing factor. wikipedia.org

Influence on Bond Lengths and Angles: These hyperconjugative interactions can lead to subtle changes in molecular geometry. For instance, the C-C bonds donating electron density may be slightly elongated, while the C-F bonds accepting electron density may also experience a slight lengthening due to the population of their antibonding orbitals. researchgate.net

The reactivity of the molecule is also modulated by these electronic effects. The electron-withdrawing nature of the geminal difluoro group can decrease the electron density at the C1 position, influencing its susceptibility to nucleophilic or electrophilic attack. Furthermore, the stability of reaction intermediates, such as carbocations or radicals, can be affected by the ability of the C-F bonds to participate in hyperconjugative stabilization or destabilization.

Table 2: Natural Bond Orbital (NBO) Analysis of Key Hyperconjugative Interactions

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)
σ(C2-H)σ(C1-F)2.1
σ(C4-H)σ(C1-F)2.1
σ(C2-C3)σ(C1-F)1.5
σ(C3-C4)σ(C1-F)1.5

Note: This table presents hypothetical E(2) values from an NBO analysis to illustrate the magnitude of stabilizing hyperconjugative interactions. The actual values would be determined through quantum chemical calculations on this compound.

Advanced Research Applications of the 1,1 Difluoro 3 Prop 2 Yn 1 Yl Cyclobutane Scaffold

Development of Novel Building Blocks in Complex Molecule Synthesis

The 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane scaffold serves as a powerful building block for the synthesis of complex and biologically relevant molecules, primarily due to the distinct and complementary functionalities of its two key components: the gem-difluorocyclobutane ring and the propargyl group.

The gem-difluorocyclobutane moiety is recognized as a bioisostere for various common chemical groups, such as carbonyls or gem-dimethyl groups. nih.gov Its inclusion in a larger molecule can significantly alter properties like lipophilicity, metabolic stability, and binding affinity. mdpi.com Fluorinated cycloalkyl motifs are of intense interest in medicinal chemistry for their ability to modulate these crucial physicochemical characteristics. nih.gov The rigid, four-membered ring structure also introduces a level of conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation. nih.gov

The true synthetic versatility of this building block, however, lies in the propargyl (prop-2-yn-1-yl) group. This terminal alkyne is a key reactant in one of the most efficient and widely used reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govwikipedia.org This "click chemistry" reaction allows for the covalent linking of the cyclobutane (B1203170) scaffold to another molecule bearing an azide (B81097) group, forming a stable 1,2,3-triazole ring. nih.gov The CuAAC reaction is known for its high yields, specificity, and tolerance of a wide range of functional groups, making it an ideal ligation strategy in the final stages of a complex synthesis. illinois.edu

Researchers utilize this building block to rapidly assemble diverse molecular architectures. For instance, a library of potential drug candidates can be generated by reacting this compound with a variety of azide-containing fragments. This modular approach accelerates the drug discovery process by allowing for the systematic exploration of chemical space around a core scaffold. illinois.edu The resulting triazole linker is not merely a passive connector; it is isosteric to an amide bond but resistant to hydrolysis, which can improve the pharmacokinetic profile of the final compound.

Table 1: Representative Click Reactions for Complex Molecule Synthesis

Reactant A Reactant B Catalyst/Conditions Product Type Key Features
This compound Azide-functionalized pharmacophore Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) 1,4-disubstituted 1,2,3-triazole conjugate High yield, modular, stable triazole linker. nih.govresearchgate.net

The stability of the gem-difluorocyclobutane core under various reaction conditions further enhances its utility, allowing for modifications to other parts of the molecule without degrading the central scaffold. nih.govnih.gov This robust nature makes it a reliable component for multi-step synthetic sequences.

Design of Conformationally Restricted Systems for Chemical Biology Research

In chemical biology, controlling the three-dimensional shape of a molecule is critical for understanding and manipulating biological processes. The this compound scaffold is an excellent tool for designing conformationally restricted systems, such as peptidomimetics and molecular probes. lifechemicals.com

Conformational restriction refers to limiting the number of shapes a molecule can adopt. lifechemicals.com By incorporating a rigid structure like a cyclobutane ring into a flexible peptide chain, researchers can lock the peptide into a specific secondary structure. lifechemicals.comnih.gov This is important because the biological activity of many peptides depends on their conformation. The introduction of fluorine atoms can further influence the conformational preferences of the ring system. soton.ac.uk Using conformationally restricted amino acid surrogates has proven to be a successful strategy in the design of numerous commercial drugs. lifechemicals.com

The propargyl group provides a convenient attachment point for linking the conformationally constrained cyclobutane scaffold to other molecules of interest, such as fluorescent dyes, affinity tags, or larger biomolecules. escholarship.org This is typically achieved using the highly efficient and bioorthogonal CuAAC click reaction. wikipedia.org Bioorthogonal reactions are those that can occur in a living system without interfering with native biochemical processes.

For example, researchers can synthesize a peptide that includes the this compound core. This constrained peptide can then be "clicked" onto a fluorescent dye via the alkyne handle. The resulting molecular probe can be used to study the peptide's interactions with its target proteins within a cell, with the rigid scaffold ensuring that the observed binding is due to a specific conformation. The development of such high-quality chemical probes is essential for elucidating the roles of proteins in health and disease. escholarship.org

Table 2: Applications in Chemical Biology Probe Design

Probe Component Function Ligation Chemistry Research Application
This compound Rigid, conformation-defining scaffold Click Chemistry (CuAAC) Constraining a peptide to study structure-activity relationships. lifechemicals.comnih.gov
Azide-functionalized fluorophore (e.g., Rhodamine) Fluorescent reporter group Click Chemistry (CuAAC) Visualizing the localization of the probe in cells.

The ability to create these sophisticated tools allows for a deeper understanding of biological systems and provides a pathway for validating new drug targets. escholarship.org

Exploration in Materials Chemistry for Functional Molecules

The unique structural and electronic properties of this compound also make it an attractive building block for the creation of advanced functional materials. nih.govevitachem.com In materials science, the goal is to design molecules that, when assembled, exhibit specific bulk properties, such as conductivity, thermal stability, or unique surface characteristics.

The combination of a polar, rigid fluorinated core and a reactive chemical handle is highly advantageous. The presence of multiple C-F bonds can impart desirable properties to polymers, including thermal resistance and chemical inertness. The high electronegativity of fluorine can also influence the electronic properties of the material.

The propargyl group is once again the key to its application. Click chemistry is a powerful tool in polymer and materials science for several reasons:

Surface Modification: The alkyne handle allows the molecule to be "clicked" onto surfaces that have been functionalized with azide groups. This can be used to create materials with tailored surface properties, such as hydrophobicity or specific binding capabilities.

Cross-linking: The scaffold can be used to cross-link existing polymer chains, creating robust and stable polymer networks or gels. umich.edu

Table 3: Potential Applications in Materials Chemistry

Material Type Synthetic Strategy Role of the Scaffold Potential Properties
Linear Polymer Click polymerization with diazide monomers Rigid, fluorinated repeating unit in the polymer backbone Enhanced thermal stability, controlled chain conformation.
Functionalized Surface Surface-initiated click reaction on an azide-modified substrate Covalent attachment of a fluorinated, rigid monolayer Altered surface energy (hydrophobicity), chemical resistance.

The modularity of the click reaction allows materials chemists to precisely control the structure and composition of their materials, incorporating the unique features of the this compound building block to achieve desired functional outcomes. nih.govumich.edu

Q & A

Q. What are the primary synthetic routes for introducing fluorine substituents onto cyclobutane rings, and how do they apply to 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane?

Fluorination of cyclobutane derivatives typically employs strategies such as:

  • Nucleophilic fluorination : Using reagents like KF or CsF in polar aprotic solvents to substitute leaving groups (e.g., halides) .
  • Electrochemical fluorination : For direct C–H bond activation, though this requires precise control of voltage and electrolyte conditions .
  • Radical fluorination : Utilizes fluorine gas or Selectfluor under UV/thermal initiation, often requiring inert atmospheres .

For 1,1-difluoro derivatives, sequential fluorination steps are recommended. For example, starting from 3-(prop-2-yn-1-yl)cyclobutanone, fluorination via DAST (diethylaminosulfur trifluoride) can yield the 1,1-difluoro motif .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

A multi-technique approach is critical:

  • NMR :
    • ¹⁹F NMR : Two distinct fluorine signals (δ ~ -120 to -150 ppm) confirm the 1,1-difluoro configuration.
    • ¹H NMR : The propynyl proton (HC≡C–) appears as a triplet (J = 2–3 Hz) near δ 2.5–3.0 ppm .
  • IR Spectroscopy : The C≡C stretch of the propynyl group appears at ~2100–2260 cm⁻¹, while C–F stretches are observed at 1000–1200 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₇H₇F₂) with m/z ≈ 141.06 .

Q. What computational methods are suitable for predicting the reactivity of the propynyl group in this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) can model:

  • Electrophilic Alkyne Reactivity : The propynyl group’s electron-deficient nature due to fluorine’s inductive effects.
  • Cycloaddition Potential : Strain in the cyclobutane ring enhances reactivity in [2+2] or Diels-Alder reactions .
    Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM (Polarizable Continuum Model) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data regarding the compound’s dipole moment?

Discrepancies often arise from solvent effects or conformational flexibility. To address this:

Solvent Correction : Re-run DFT calculations with explicit solvent molecules (e.g., water or DMSO) instead of vacuum models .

Conformational Analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution vs. gas phase .

Experimental Validation : Measure dipole moments via dielectric spectroscopy and compare with computational results .

Q. What strategies optimize the regioselectivity of cross-coupling reactions involving the propynyl substituent?

The electron-withdrawing fluorine atoms can direct reactivity. Key approaches include:

  • Catalyst Screening : Pd(PPh₃)₄ or CuI for Sonogashira couplings, with ligands (e.g., XPhos) to stabilize intermediates .
  • Protecting Groups : Temporarily mask the propynyl group with TMS (trimethylsilyl) to prevent side reactions during fluorination steps .
  • Solvent Effects : Use DMF or THF to enhance solubility of polar intermediates .

Q. How does the cyclobutane ring’s strain influence the compound’s thermal stability, and what experimental safeguards are necessary?

The ring strain (≈27 kcal/mol in cyclobutane) lowers thermal stability. Researchers should:

  • Monitor Decomposition : Use TGA (Thermogravimetric Analysis) to identify decomposition thresholds (typically >150°C) .
  • Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation of the propynyl group .
  • Alternative Storage : Store at -20°C in amber vials with desiccants to prolong shelf life .

Q. What advanced techniques characterize the stereoelectronic effects of fluorine atoms on the cyclobutane ring?

  • X-ray Crystallography : Resolves bond angles and distances; for example, C–F bonds (~1.34 Å) vs. C–H (~1.09 Å) .
  • NMR Crystallography : Combines solid-state NMR with diffraction data to map electron density distributions .
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between fluorine lone pairs and adjacent σ* orbitals .

Methodological Notes

  • Safety : Fluorinated compounds may release HF under pyrolysis; use HF-resistant equipment and PPE .
  • Data Reproducibility : Cross-validate synthetic yields and spectral data using PubChem/CAS Common Chemistry entries .
  • Ethical Reporting : Disclose computational parameters (e.g., basis sets, convergence criteria) to ensure reproducibility .

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